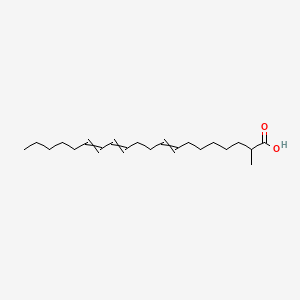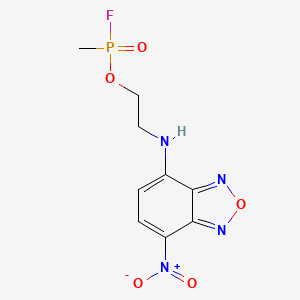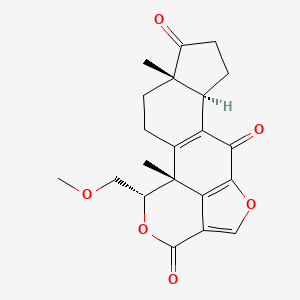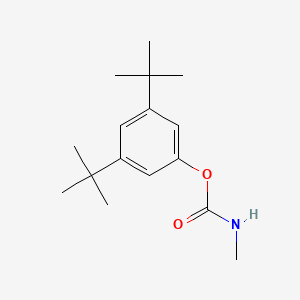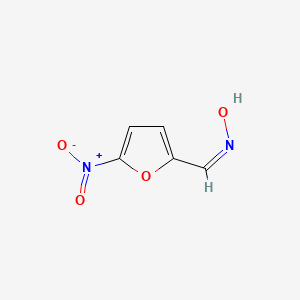
5-甲氧基-3-甲基-1H-吲哚-2-羧酸乙酯
概述
描述
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
科学研究应用
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: This compound and its derivatives are explored for their potential therapeutic applications in treating various diseases.
Industry: It is used in the synthesis of pharmaceuticals and other biologically active compounds.
作用机制
Target of Action
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is an active compound that is primarily targeted towards 5-lipoxygenase (5-LO) . 5-LO is a key enzyme involved in the biosynthesis of leukotrienes, which are lipid mediators of inflammation. Therefore, inhibitors of 5-LO are of significant interest for their potential role in managing inflammatory conditions .
Mode of Action
As a 5-lo inhibitor, it likely works by binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to leukotrienes . This inhibition can reduce inflammation and associated symptoms.
Biochemical Pathways
The compound, being an indole derivative, is involved in the leukotriene biosynthesis pathway . By inhibiting 5-LO, it prevents the formation of leukotrienes from arachidonic acid, thereby disrupting the biochemical pathway that leads to inflammation .
Pharmacokinetics
Indole derivatives, in general, are known for their good absorption and distribution profiles due to their lipophilic nature
Result of Action
The primary result of the action of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is the reduction of inflammation. By inhibiting 5-LO, it prevents the formation of leukotrienes, which are potent mediators of inflammation . This can lead to a decrease in inflammation and associated symptoms in various conditions.
Action Environment
The action of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, like other drugs, can be influenced by various environmental factors. Factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of the compound . .
生化分析
Biochemical Properties
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO) and lipoxygenases . These interactions can modulate immune responses and inflammatory processes, making the compound a potential candidate for therapeutic applications.
Cellular Effects
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors and signaling molecules, leading to changes in gene expression profiles . This can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Additionally, Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate may affect cellular metabolism by interacting with metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation . For instance, the inhibition of IDO by Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate can result in reduced tryptophan catabolism and modulation of immune responses. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Additionally, Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate may impact metabolic flux and metabolite levels, further modulating cellular functions.
Transport and Distribution
The transport and distribution of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate within cells and tissues are critical factors that determine its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall efficacy. Additionally, the compound’s transport and distribution can be modulated by factors such as pH, temperature, and the presence of other biomolecules.
Subcellular Localization
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular metabolism and energy production.
准备方法
The synthesis of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method is commonly used in laboratory settings. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
化学反应分析
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens.
相似化合物的比较
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 2-methylindole-3-carboxylate: Similar in structure but with different substituents, leading to variations in biological activity.
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Known for its use in synthesizing 2-phenylthiomethyl-indole derivatives, which are 5-lipoxygenase inhibitors.
Ethyl 5-methylindole-2-carboxylate: Used in the synthesis of oxazinoindoles and cannabinoid receptor antagonists.
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-17-13(15)12-8(2)10-7-9(16-3)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBGNUFRAXDPAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345459 | |
| Record name | Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16381-42-3 | |
| Record name | Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16381-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



